![molecular formula C19H17NO3 B5975000 2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5975000.png)
2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
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Overview
Description
2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as HPPH, is a synthetic compound that is widely used in scientific research. It belongs to the family of cyclohexanedione compounds and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of HPPH is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body. It has also been found to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
HPPH has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, HPPH has certain limitations, such as its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of HPPH in scientific research. One potential application is in the development of new anti-inflammatory drugs. HPPH has also shown promise as a fluorescent probe for the detection of metal ions. Furthermore, further research is needed to fully understand the mechanism of action of HPPH and its potential applications in cancer therapy.
Conclusion:
In conclusion, HPPH is a synthetic compound that has shown promising results in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
HPPH can be synthesized by the condensation reaction of 4-hydroxybenzaldehyde and cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high amount of pure HPPH.
Scientific Research Applications
HPPH has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-16-8-6-15(7-9-16)20-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,21-22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZIYQPQIZEOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione |
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